BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

Catalog No.
S1530874
CAS No.
261165-05-3
M.F
C11H19NO4
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

CAS Number

261165-05-3

Product Name

BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

IUPAC Name

cis-(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1

InChI Key

RNJQBGXOSAQQDG-JGVFFNPUSA-N

SMILES

Array

Synonyms

(1S,3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-cyclopentanecarboxylic acid

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C(=O)O

The exact mass of the compound (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid (CAS: 261165-05-3) is a highly specialized, cyclically constrained γ-amino acid building block protected by a tert-butyloxycarbonyl (Boc) group. Featuring a strict cis stereochemical relationship (1S, 3R) on a cyclopentane ring, it is primarily procured for the synthesis of advanced peptidomimetics, foldamers, and self-assembling cyclic peptide nanotubes (SCPNs) [1]. The Boc protecting group ensures seamless integration into standard orthogonal solid-phase peptide synthesis workflows. Unlike flexible linear γ-amino acids (e.g., GABA), the rigid cyclopentane backbone restricts the conformational space of the resulting peptide, enforcing specific secondary structures that are highly resistant to proteolytic degradation, making it an essential precursor for developing synthetic ion channels and novel biomaterials.

Substituting BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid with its trans stereoisomers (e.g., 1R,3R) or alternative ring sizes (e.g., cyclohexane derivatives) fundamentally disrupts the target macromolecular architecture and workflow compatibility. The cis (1S,3R) geometry is strictly required to orient the amino and carboxyl groups such that the resulting cyclic peptides adopt a flat, ring-like conformation capable of stacking into nanotubes via antiparallel β-sheet-type hydrogen bonding [1]. In contrast, trans isomers project the polymer chain in a manner that exclusively favors parallel sheet or helical secondary structures, completely abolishing flat tubule formation[2]. Furthermore, substituting the cyclopentane ring with a cyclohexane ring alters the radiating bond angles from 140° to 120°, which drastically changes the internal cavity diameter and thermodynamic stability of the self-assembled nanostructures[1]. Consequently, generic substitution in foldamer procurement leads to complete structural and functional failure.

Ribosomal Translation Compatibility for in vitro Foldamer Discovery Workflows

For applications in synthetic biology and mRNA display workflows, the cyclic ring size dictates whether the non-proteinogenic precursor can be processed by the ribosome. Studies utilizing a reprogrammed Escherichia coli Flexible In vitro Translation (FIT) system demonstrated that the (1S,3R)-cyclopentane derivative is efficiently incorporated into model peptides. In stark contrast, the cyclohexane analog, (1S,3R)-3-aminocyclohexanecarboxylic acid (3-ACHC), is completely rejected by the ribosomal machinery, yielding 0% incorporation[1].

Evidence DimensionRibosomal incorporation success (MALDI-TOF MS detection)
Target Compound Data(1S,3R)-3-ACPC (Cyclopentane): Successfully incorporated and detected
Comparator Or Baseline(1S,3R)-3-ACHC (Cyclohexane): Not detected (0% incorporation)
Quantified DifferenceAbsolute binary difference (functional vs. non-functional) in ribosomal elongation
ConditionsE. coli FIT system using flexizyme-charged tRNAPro1E2CGG

Procuring the cyclopentane derivative is mandatory for researchers utilizing ribosomal synthesis and mRNA display for the de novo discovery of bioactive foldamers, as larger rings halt the translation workflow.

Supramolecular Bond Angle and Cavity Tuning in Peptide Nanotubes

The choice of the cycloalkane ring directly controls the geometry and formulation compatibility of self-assembling cyclic peptide nanotubes (SCPNs). Crystallographic and computational models reveal that the angle defined in the plane of the cyclic peptide ring by the C–N and C–C(O) bonds radiating from the cycloalkane ring is 140° for the cis-3-aminocyclopentanecarboxylic acid (γ-Acp) residue. In comparison, the cyclohexane analog (γ-Ach) produces a tighter 120° angle [1].

Evidence DimensionRadiating C-N and C-C(O) bond angle in the cyclic peptide plane
Target Compound Datacis-3-aminocyclopentanecarboxylic acid (γ-Acp): 140°
Comparator Or Baselinecis-3-aminocyclohexanecarboxylic acid (γ-Ach): 120°
Quantified Difference20° expansion in the backbone radiating angle
ConditionsStructural analysis of flat ring conformations in alternating α,γ-cyclic peptides

This 20° angle difference allows material scientists to precisely tune the internal cavity diameter and membrane-insertion properties of synthetic ion channels.

Stereochemically Driven Flat Conformation for Nanotube Stacking

The cis stereochemistry of the (1S,3R) isomer is an absolute requirement for achieving the flat, all-trans amide conformation necessary for nanotube self-assembly. NMR analysis of cyclic tetrapeptides containing cis-3-aminocyclopentanecarboxylic acid confirms this flat geometry, evidenced by a high J(NH,Hγ) coupling constant of 9.0–9.5 Hz in both polar and nonpolar solvents [1]. Conversely, trans isomers (such as trans-3-ACPC) fail to form these flat rings, instead driving the backbone into parallel sheet secondary structures with 14-membered hydrogen-bonded rings [2].

Evidence DimensionSolution-phase conformational geometry (J coupling)
Target Compound Datacis-3-ACPC (1S,3R): J(NH,Hγ) = 9.0–9.5 Hz (flat, all-trans conformation)
Comparator Or Baselinetrans-3-ACPC: Adopts parallel sheet secondary structures (non-flat)
Quantified DifferenceStrict divergence in secondary structure formation based on stereochemistry
Conditions1H NMR spectroscopy of cyclic α,γ-tetrapeptides in CDCl3 and CD2Cl2

Procurement of the exact cis (1S,3R) isomer is critical; using a trans isomer will completely abolish the desired antiparallel β-sheet stacking required for nanotube formation.

Synthesis of Self-Assembling Cyclic Peptide Nanotubes (SCPNs)

Due to its ability to enforce a flat, 140° radiating bond angle, this compound is the premier building block for alternating α,γ-cyclic peptides that spontaneously stack into nanotubes. These structures are highly sought after for developing synthetic transmembrane ion channels and novel antimicrobial agents[1].

De Novo Discovery of Bioactive Foldamers via mRNA Display

Because the (1S,3R)-cyclopentane derivative is highly tolerated by reprogrammed ribosomal machinery (unlike its cyclohexane counterparts), it is specifically procured for in vitro translation workflows. This allows researchers to generate highly diverse libraries of protease-resistant foldamers for drug discovery [2].

Development of Conformationally Constrained Peptidomimetics

The rigid cis geometry of this γ-amino acid restricts the conformational flexibility of the peptide backbone, making it an ideal precursor for synthesizing metabolically stable peptidomimetic drugs that require precise spatial orientation of pharmacophores to bind challenging protein targets [3].

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

229.13140809 Da

Monoisotopic Mass

229.13140809 Da

Heavy Atom Count

16

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

Dates

Last modified: 08-15-2023

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